molecular formula C16H14N2O3S2 B2874675 N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-60-3

N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2874675
CAS No.: 896282-60-3
M. Wt: 346.42
InChI Key: QRRPYAQGZCLZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazolyl moiety and a methylsulfonyl substituent. The compound’s structure comprises:

  • Benzo[d]thiazolyl group: A bicyclic heteroaromatic system with sulfur and nitrogen atoms, known to enhance metabolic stability and binding affinity in medicinal chemistry .
  • Methylsulfonyl group: A strong electron-withdrawing substituent that may influence electronic properties, solubility, and target interactions.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-17-14-7-6-12(9-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPYAQGZCLZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or proteases.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Benzo[d]thiazolyl vs. Imidazopyridazine Derivatives
  • Example Compound: N-(2-(dimethylamino)ethyl)-3-(3-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)benzamide (50) .
  • Key Differences :
    • Heterocyclic Core : The target compound’s benzo[d]thiazolyl group contrasts with the imidazopyridazine core in compound 50. Benzo[d]thiazole offers greater lipophilicity, while imidazopyridazine may enhance π-π stacking in target binding.
    • Substituent Positioning : Both compounds feature a methylsulfonyl group, but compound 50 places it on a phenyl ring adjacent to the imidazopyridazine, whereas the target compound positions it directly on the benzamide.
Substituent Effects: Methoxy vs. Methylsulfonyl
  • Example Compound :
    • 4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (3l) .
  • Key Differences: Electronic Properties: The methoxy group in 3l is electron-donating, increasing electron density on the benzamide. Solubility: Methylsulfonyl groups improve aqueous solubility compared to methoxy, which may enhance bioavailability.

Spectroscopic Characterization

  • 1H NMR Trends :
    • Benzo[d]thiazolyl Protons : Distinct downfield shifts (δ 7.5–8.5 ppm) due to deshielding by sulfur and nitrogen .
    • Methylsulfonyl Group : Singlet near δ 3.0–3.5 ppm for CH₃SO₂- .
  • X-ray Crystallography : Used in to confirm analogous structures, suggesting applicability for the target compound’s structural validation.

Biological Activity

N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride. The reaction is performed in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine. This process yields the desired compound with high purity through recrystallization or column chromatography .

Anticancer Properties

Research has shown that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. A study on related benzothiazole compounds indicated that they can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma). The compounds not only hindered cell migration but also induced apoptosis and caused cell cycle arrest at specific concentrations .

In particular, modifications to the benzothiazole nucleus have been shown to enhance anticancer activity. For instance, structural changes that increase hydrophobic interactions with target proteins have been correlated with improved efficacy against tumor cells .

Anti-inflammatory and Neuroprotective Activities

Benzothiazole derivatives are recognized for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses . Furthermore, some derivatives have shown potential neuroprotective effects by interacting with neurotransmitter systems, indicating their possible application in treating neurodegenerative diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives are known to exhibit antibacterial and antifungal properties. Studies have indicated that modifications to the thiazole ring can enhance these activities by improving interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Key factors influencing its activity include:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzothiazole moiety enhances biological activity.
  • Hydrophobic Interactions : Increased hydrophobic character often correlates with improved binding affinity to biological targets.
  • Functional Group Variations : Variations in sulfonyl or methyl groups can significantly alter both reactivity and biological efficacy.
Compound Structural Features Biological Activity
This compoundBenzothiazole core with methylsulfonyl groupAnticancer, anti-inflammatory
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineNitrogen substitution on benzothiazoleAnti-tumor
Benzothiazole derivativesVarious substitutionsAntimicrobial, neuroprotective

Case Studies

  • Case Study on Anticancer Activity : A series of benzothiazole compounds were tested for their ability to inhibit cancer cell growth. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer properties .
  • Anti-inflammatory Assessment : In vitro assays demonstrated that certain benzothiazole derivatives could reduce levels of inflammatory markers in macrophage cultures, suggesting their potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.